molecular formula C21H22N8 B6430962 6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2201700-88-9

6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No. B6430962
CAS RN: 2201700-88-9
M. Wt: 386.5 g/mol
InChI Key: DKRNELRUXLDLAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a pyrimidine ring, a pyrrole ring, and a nitrile group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on factors like the arrangement of these groups and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group could affect its polarity, while the presence of multiple rings could affect its stability and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αvβ6 integrin is known to play a crucial role in cell adhesion and signal transduction .

Mode of Action

The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction is characterized by a long dissociation half-life of 7 hours , indicating a strong and stable bond between the compound and its target.

Pharmacokinetics

The compound has been found to have very high solubility in saline at pH 7 (>71 mg/mL), suggesting good bioavailability . Its pharmacokinetic properties are commensurate with inhaled dosing by nebulization , indicating that it can be effectively delivered to the body through inhalation.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the compound’s extraction performance and selectivity for trivalent actinide cations over lanthanides was found to be influenced by the pH of the environment .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy or fewer side effects .

properties

IUPAC Name

6-[5-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8/c1-14-5-15(2)29(26-14)21-6-20(24-13-25-21)28-11-17-9-27(10-18(17)12-28)19-4-3-16(7-22)8-23-19/h3-6,8,13,17-18H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNELRUXLDLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

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